molecular formula C4H6F2N4 B13259660 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine CAS No. 1936660-43-3

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B13259660
CAS No.: 1936660-43-3
M. Wt: 148.11 g/mol
InChI Key: YFOCSNKDBXQYMS-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the difluoromethyl group adds unique properties to the molecule, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of triazole precursors using difluoromethylating agents. For instance, the reaction of 1-methyl-1H-1,2,3-triazole with difluoromethylating reagents under controlled conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the triazole ring. The use of commercially available difluoromethylating agents and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The triazole ring also contributes to the compound’s stability and reactivity, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

Uniqueness: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-amine is unique due to the presence of both the difluoromethyl and methyl groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methyl group provides additional sites for chemical modification .

Properties

CAS No.

1936660-43-3

Molecular Formula

C4H6F2N4

Molecular Weight

148.11 g/mol

IUPAC Name

5-(difluoromethyl)-1-methyltriazol-4-amine

InChI

InChI=1S/C4H6F2N4/c1-10-2(3(5)6)4(7)8-9-10/h3H,7H2,1H3

InChI Key

YFOCSNKDBXQYMS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)N)C(F)F

Origin of Product

United States

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